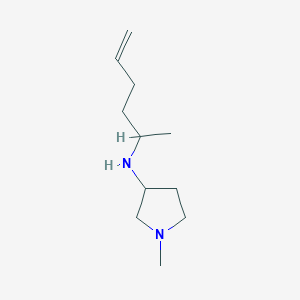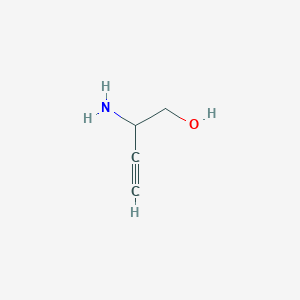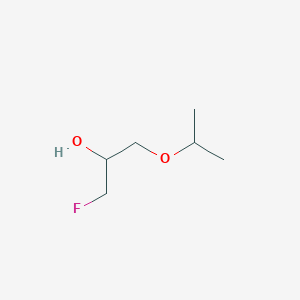![molecular formula C10H24N2O2S B13294660 N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide](/img/structure/B13294660.png)
N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide is a chemical compound with the molecular formula C10H24N2O2S and a molecular weight of 236.37 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide involves the reaction of butan-2-ylamine with 3-chloropropylamine under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The resulting intermediate is then reacted with methanesulfonyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the sulfonamide group.
Scientific Research Applications
N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-aminopropyl)diethanolamine: Similar in structure but with different functional groups.
3-amino-N-(butan-2-yl)propanamide: Shares the butan-2-yl and propylamine moieties but differs in the sulfonamide group.
Uniqueness
N-{3-[(butan-2-yl)amino]propyl}-N-ethylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H24N2O2S |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
N-[3-(butan-2-ylamino)propyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H24N2O2S/c1-5-10(3)11-8-7-9-12(6-2)15(4,13)14/h10-11H,5-9H2,1-4H3 |
InChI Key |
SHFZBRALIWDLAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCCN(CC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13294581.png)

![(Hex-5-en-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13294607.png)
![2-[1-(propan-2-yl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13294613.png)
![N-[1-(3,5-difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13294616.png)

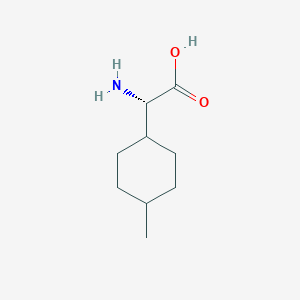

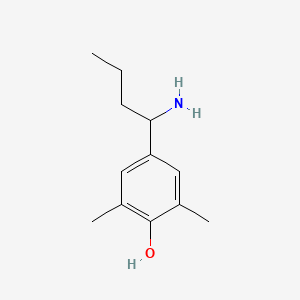
![2-Ethyl-5-[(2R,4R)-4-methoxypyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B13294639.png)
